molecular formula C20H38N4O6 B14573678 N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide CAS No. 61238-56-0

N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide

Cat. No.: B14573678
CAS No.: 61238-56-0
M. Wt: 430.5 g/mol
InChI Key: CVZNIAQYVZICMB-QPSCCSFWSA-N
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Description

N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other applications where protection of the amino group is necessary to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide typically involves the protection of the amino groups of the amino acids L-valine, L-leucine, and L-threonine with the Boc group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the Boc group and to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and their derivatives, which can be further used in peptide synthesis and other applications.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-alaninamide
  • N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-serinamide
  • N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-isoleucinamide

Uniqueness

N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially influencing the compound’s reactivity and the properties of the peptides synthesized from it.

Properties

CAS No.

61238-56-0

Molecular Formula

C20H38N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H38N4O6/c1-10(2)9-13(17(27)23-15(12(5)25)16(21)26)22-18(28)14(11(3)4)24-19(29)30-20(6,7)8/h10-15,25H,9H2,1-8H3,(H2,21,26)(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15+/m1/s1

InChI Key

CVZNIAQYVZICMB-QPSCCSFWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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